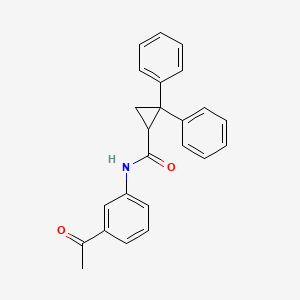![molecular formula C25H26N2O4S B5049232 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5049232.png)
2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTF inhibitor, and it is known to inhibit the activity of the protein bromodomain PHD finger transcription factor (BPTF), which plays a crucial role in gene expression and chromatin remodeling.
Mechanism of Action
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of the protein 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a transcription factor that plays a crucial role in gene expression and chromatin remodeling. By inhibiting the activity of 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, this compound can modulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide are still being studied. However, it has been found to have potential applications in cancer research, epigenetics, and neuroscience.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments include its ability to inhibit the activity of 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide and modulate gene expression. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
1. Further studies to determine the optimal dosage and administration of this compound.
2. Studies to determine the potential toxicity of this compound.
3. Investigation of the potential applications of this compound in other fields of scientific research.
4. Development of more potent and selective 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors.
5. Studies to determine the potential of this compound as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzamide with benzyl bromide in the presence of a base such as potassium carbonate to form N-benzyl-2-aminobenzamide. The second step involves the reaction of N-benzyl-2-aminobenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-[phenylsulfonyl]amino]benzamide. The final step involves the reaction of N-benzyl-2-[phenylsulfonyl]amino]benzamide with tetrahydro-2-furanylmethylamine in the presence of a base such as sodium hydride to form 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
Scientific Research Applications
2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting 2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. Other areas of research include epigenetics, where this compound has been found to modulate gene expression by inhibiting chromatin remodeling, and neuroscience, where it has been found to play a role in memory formation.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c28-25(26-18-21-12-9-17-31-21)23-15-7-8-16-24(23)27(19-20-10-3-1-4-11-20)32(29,30)22-13-5-2-6-14-22/h1-8,10-11,13-16,21H,9,12,17-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFBNFIBYMJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)
![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5049169.png)
![(3R)-1-[(4'-methyl-3-biphenylyl)carbonyl]-3-pyrrolidinol](/img/structure/B5049171.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5049176.png)
![3-(ethylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5049185.png)
![2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5049191.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5049204.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-N-methylglycinate](/img/structure/B5049218.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5049223.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenylcyclohexanamine](/img/structure/B5049231.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)